2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a thiadiazole ring and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-nitrophenylacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The nitro group on the phenyl ring can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amino group, resulting in the formation of a different compound.
Substitution: : The amino group on the thiadiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as iron powder, tin chloride, and hydrogen gas are often used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amino derivatives.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has shown potential as a urease inhibitor, which could be useful in treating certain bacterial infections.
Medicine: : Its derivatives may have pharmacological properties that could be explored for drug development.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. For example, as a urease inhibitor, it likely binds to the active site of the enzyme urease, preventing it from catalyzing the hydrolysis of urea. This inhibition can disrupt the metabolic processes of certain bacteria, leading to their inhibition or death.
Comparison with Similar Compounds
This compound is similar to other thiadiazole derivatives, which also contain a thiadiazole ring and various substituents. Some examples of similar compounds include:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-trifluoromethylphenyl)acetamide
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-chlorophenyl)acetamide
These compounds differ in their substituents, which can affect their chemical properties and biological activities. The presence of different substituents can lead to variations in reactivity, solubility, and biological activity.
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H12N4O. The structure features a thiadiazole ring, which is crucial for its biological activity. The presence of the nitrophenyl group enhances its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C11H12N4O |
Molecular Weight | 220.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study synthesized various N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and evaluated their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Among these derivatives, one compound demonstrated significant cytotoxicity with IC50 values of 0.084 ± 0.020 mmol/L for MCF7 and 0.034 ± 0.008 mmol/L for A549 cells, indicating a promising therapeutic profile compared to cisplatin .
Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives has also been extensively studied. Compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : Several derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). One derivative showed a minimum inhibitory concentration (MIC) of 32.6 μg/mL against certain bacterial strains .
- Antifungal Activity : The same compounds demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger .
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
- Inhibition of Enzyme Activity : Many thiadiazoles act by inhibiting specific enzymes critical for microbial survival.
- Disruption of Cell Membrane Integrity : Some compounds may disrupt the integrity of microbial cell membranes, leading to cell death.
- Interference with DNA Synthesis : Certain derivatives have been shown to interfere with DNA replication in cancer cells.
Study on Anticancer Activity
In a study focused on synthesizing new thiadiazole derivatives, researchers found that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity. The most active compound was characterized by its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Study on Antimicrobial Efficacy
Another research effort investigated the antimicrobial efficacy of various substituted thiadiazoles against clinical isolates. The results indicated that compounds with nitrophenyl substitutions exhibited superior antibacterial activity compared to standard antibiotics like ampicillin .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S2/c11-9-13-14-10(20-9)19-5-8(16)12-6-2-1-3-7(4-6)15(17)18/h1-4H,5H2,(H2,11,13)(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAOJFLIRAIMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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